molecular formula C9H9BrF2O B15320693 1-(2-Bromoethyl)-2-(difluoromethoxy)benzene

1-(2-Bromoethyl)-2-(difluoromethoxy)benzene

Cat. No.: B15320693
M. Wt: 251.07 g/mol
InChI Key: CJVDIDOSYWCATQ-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-(difluoromethoxy)benzene is a brominated aromatic compound with the molecular formula C₉H₉BrF₂O and a molecular weight of 251.07 g/mol. It features a benzene ring substituted with a difluoromethoxy group (-OCHF₂) at the ortho position and a 2-bromoethyl chain (-CH₂CH₂Br) at the adjacent position. This compound is primarily used as an intermediate in organic synthesis, particularly in Pd-catalyzed cross-coupling reactions to construct heterocyclic frameworks or fluorinated pharmaceuticals . Its structural uniqueness lies in the combination of fluorine and bromine substituents, which modulate electronic and steric properties for targeted reactivity.

Properties

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

IUPAC Name

1-(2-bromoethyl)-2-(difluoromethoxy)benzene

InChI

InChI=1S/C9H9BrF2O/c10-6-5-7-3-1-2-4-8(7)13-9(11)12/h1-4,9H,5-6H2

InChI Key

CJVDIDOSYWCATQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCBr)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-2-(difluoromethoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a benzene derivative that has a suitable leaving group.

    Difluoromethoxylation: The difluoromethoxy group can be introduced using difluoromethyl ether in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-2-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium cyanide (KCN), and thiourea.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical methods.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(2-Azidoethyl)-2-(difluoromethoxy)benzene.

Scientific Research Applications

1-(2-Bromoethyl)-2-(difluoromethoxy)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Materials Science: It can be used in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism by which 1-(2-Bromoethyl)-2-(difluoromethoxy)benzene exerts its effects depends on the specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Key Reactivity/Applications
This compound 2-OCHF₂, 1-CH₂CH₂Br 251.07 Not reported Pd-catalyzed arylations
1-(2-Bromoethyl)-4-chlorobenzene 4-Cl, 1-CH₂CH₂Br 219.51 Not specified Electron-withdrawing Cl enhances SN2 reactivity
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene 3-CF₃, 1-CH₂CH₂Br 253.03 51% Stronger electron-withdrawing effect than OCHF₂
(2-Bromoethyl)benzene CH₂CH₂Br 185.06 20% Simpler structure; lower steric hindrance
1-(2-Bromoethoxy)-3-methylbenzene 3-CH₃, 1-OCH₂CH₂Br 229.08 Not specified Ether linkage reduces electrophilicity

Electronic Effects

  • Difluoromethoxy (-OCHF₂) vs. Trifluoromethyl (-CF₃): The -CF₃ group (in 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene) is a stronger electron-withdrawing group (EWG) than -OCHF₂, which has mixed inductive (electron-withdrawing) and resonance (electron-donating) effects. This difference impacts reactivity in electrophilic substitutions; -CF₃ deactivates the ring more strongly, whereas -OCHF₂ allows moderate activation .
  • Chloro (-Cl) vs. Difluoromethoxy: Chlorine (in 1-(2-Bromoethyl)-4-chlorobenzene) is a moderate EWG, making the compound less reactive in nucleophilic substitutions compared to the target compound’s -OCHF₂ group .

Steric Considerations

  • Ether vs. Alkyl Chains: 1-(2-Bromoethoxy)-3-methylbenzene contains an oxygen atom in its side chain, increasing polarity but reducing alkylation efficiency compared to the target compound’s direct ethyl linkage .

Biological Activity

1-(2-Bromoethyl)-2-(difluoromethoxy)benzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and a difluoromethoxy group. Its molecular formula is C10_{10}H8_{8}BrF2_2O, and it has a molecular weight of 251.07 g/mol. This compound is notable for its unique structure, which combines halogenated and ether functionalities, making it a valuable intermediate in various chemical syntheses, particularly in medicinal chemistry.

Biological Activity

The biological activity of this compound has been primarily explored in the context of its potential therapeutic effects. The compound's mechanism of action typically involves interactions with biological targets such as enzymes or receptors, which can lead to inhibition or activation of specific biological pathways.

The presence of the bromoethyl group allows for nucleophilic substitution reactions that can significantly influence biological activity. Additionally, the difluoromethoxy moiety may enhance the compound's lipophilicity, affecting its bioavailability and distribution within biological systems. This structural arrangement can facilitate interactions with various proteins and enzymes, potentially leading to therapeutic applications.

Case Studies and Research Findings

Compound NameStructure DifferencesBiological Activity
1-(2-Chloroethyl)-2-(difluoromethoxy)benzeneChlorine instead of bromineModerate anticancer activity
1-(2-Bromoethyl)-2-(methoxy)benzeneMethoxy group instead of difluoromethoxyLower bioactivity
1-(2-Bromoethyl)-2-(trifluoromethoxy)benzeneTrifluoromethoxy groupIncreased lipophilicity and potential bioactivity

These findings highlight the importance of structural modifications in determining biological outcomes.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity profile allows for the development of novel therapeutic agents targeting specific diseases.

Future Directions

Further research is required to elucidate the precise mechanisms by which this compound interacts with biological systems. Investigating its pharmacokinetics, toxicity profiles, and potential side effects will be crucial for assessing its viability as a therapeutic agent.

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